

A comparative risk assessment of Chrysene exposure from different environmental sources.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chrysene

Cat. No.: B7769849

[Get Quote](#)

A Comparative Risk Assessment of Chrysene Exposure from Different Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of **Chrysene**, a polycyclic aromatic hydrocarbon (PAH), from various environmental sources. **Chrysene** is a product of incomplete combustion of organic materials and is widespread in the environment.^[1] Human exposure is common through the inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil.^[2] Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), understanding the relative risks from different exposure pathways is crucial for public health and drug development professionals assessing potential environmental toxicity.^{[3][4]}

Quantitative Analysis of Chrysene in Environmental Media

The concentration of **Chrysene** varies significantly across different environmental matrices. The following tables summarize the reported concentration ranges from various studies. It is important to note that these values can be influenced by proximity to emission sources, sample matrix, and analytical methodology.

Table 1: **Chrysene** Concentration in Air

Environment Type	Concentration Range (ng/m ³)	Notes
Urban/Suburban	0.29 - 5.33[5]	Higher concentrations are typically observed in winter due to increased fuel combustion for heating.
Rural	0.12[5]	Generally lower than urban areas, but can be elevated by specific sources like wood burning.
Industrial Areas	Potentially higher	Data not specifically quantified in the search results, but expected to be elevated near sources like coke ovens and aluminum smelters.[6]
Indoor Air	Variable	Influenced by factors such as smoking, cooking methods, and infiltration of outdoor air.

Table 2: **Chrysene** Concentration in Water

Water Source	Concentration Range	Notes
Drinking Water	<1 - 6.7 ng/L	Levels can vary based on the source water quality and treatment processes.
Groundwater	Up to 2.7 mg/L	Can be highly contaminated near industrial sites like creosote facilities.
Surface Water (Rivers, Lakes)	Generally in the ng/L range	Higher concentrations can be found in water bodies receiving industrial or municipal wastewater discharges.
Estuarine and Coastal Waters	1.43 - 10.20 mg/L	These higher values, reported in one study, may reflect significant localized pollution and should be interpreted with caution. [7]

Table 3: **Chrysene** Concentration in Soil and Sediment

Location Type	Concentration Range (mg/kg dry weight)	Notes
Urban Soil	0.06 - 100 ^[8]	Higher concentrations are often found near high-traffic areas and industrial zones.
Rural/Forest Soil	0.01 - 10 ^[8]	Generally lower, with background levels resulting from atmospheric deposition.
Industrial Site Soil	Can be significantly elevated	Dependent on the specific industrial activities.
Sediment	0.009 - 578 ppb (dry weight)	Concentrations can be high in sediments of polluted water bodies, acting as a sink for PAHs.

Table 4: **Chrysene** Concentration in Food

Food Category	Concentration Range ($\mu\text{g/kg}$)	Notes
Smoked Meats and Fish	Below limit of detection to 142,600[9][10]	Levels are highly dependent on the smoking method, duration, and type of wood used.[9][11]
Grilled/Barbecued Meats	1.07 - 18.86[12]	Formation is influenced by cooking temperature, duration, and fat content of the meat. [13]
Cereals and Cereal Products	Generally low, often below detection limits[3][14]	Contamination can occur from environmental sources or during processing, such as drying with combustion gases. [15]
Vegetables (Leafy and Root)	Below limit of quantification to 0.77 (for PAH4)[2][16]	Contamination is primarily from atmospheric deposition onto plant surfaces.[17]

Experimental Protocols for Chrysene Quantification

Accurate quantification of **Chrysene** in environmental samples is essential for risk assessment. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Samples

This protocol is a generalized procedure based on EPA methodologies.

1. Sample Preparation and Extraction:

- Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris.

- Soxhlet Extraction: A known mass of the homogenized sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate and placed in a Soxhlet extraction thimble. The sample is extracted for 16-24 hours with a suitable solvent, typically a mixture of hexane and acetone or dichloromethane.
- Internal Standard: Prior to extraction, the sample is spiked with a known amount of a deuterated **Chrysene** standard (e.g., **Chrysene-d12**) to correct for extraction efficiency and instrumental variability.

2. Extract Cleanup:

- Silica Gel Chromatography: The concentrated extract is passed through a silica gel column to remove interfering polar compounds. The fraction containing PAHs is eluted with a non-polar solvent like hexane, followed by a slightly more polar solvent mixture (e.g., hexane:dichloromethane).
- Concentration: The cleaned extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).
 - Injector: Splitless injection at a high temperature (e.g., 280°C).
 - Oven Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C, holding for 2 minutes, then ramping to 320°C at a rate of 8°C/min, and holding for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.

- Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for **Chrysene** (m/z 228) and the internal standard are monitored.

4. Quantification:

- A multi-point calibration curve is generated using certified **Chrysene** standards. The concentration of **Chrysene** in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Water Samples

This protocol is a generalized procedure based on EPA methodologies.

1. Sample Preparation and Extraction:

- Liquid-Liquid Extraction: A 1-liter water sample is extracted with a non-polar solvent like dichloromethane in a separatory funnel. The extraction is typically performed three times.
- Internal Standard: A known amount of a suitable internal standard is added to the water sample before extraction.
- Solid-Phase Extraction (SPE): Alternatively, the water sample can be passed through a C18 SPE cartridge, and the retained PAHs are then eluted with a small volume of a suitable solvent like acetonitrile.

2. Extract Concentration:

- The combined extracts are dried over anhydrous sodium sulfate and then concentrated to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. HPLC-FLD Analysis:

- High-Performance Liquid Chromatograph (HPLC) Conditions:
 - Column: A C18 reverse-phase column designed for PAH analysis.

- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Flow Rate: A constant flow rate, for example, 1.0 mL/min.
- Fluorescence Detector (FLD) Conditions:
 - Excitation Wavelength: Optimized for **Chrysene** (e.g., 270 nm).
 - Emission Wavelength: Optimized for **Chrysene** (e.g., 380 nm). The wavelengths can be programmed to change during the chromatographic run to optimize detection for different PAHs.

4. Quantification:

- A multi-point calibration curve is generated using certified **Chrysene** standards. The concentration of **Chrysene** in the sample is determined by comparing its peak area to the calibration curve.

Risk Assessment Framework

A comparative risk assessment involves estimating the potential for adverse health effects from exposure to a substance. For carcinogens like **Chrysene**, this is often expressed as the Excess Lifetime Cancer Risk (ELCR).

Toxic Equivalency Factor (TEF) Approach

Since environmental exposures typically involve mixtures of PAHs, the EPA and other regulatory agencies use the Toxic Equivalency Factor (TEF) approach to assess the cumulative carcinogenic risk.^[18] This method compares the carcinogenic potency of individual PAHs to that of Benzo[a]pyrene (BaP), which is the most well-studied and one of the most potent carcinogenic PAHs.^{[19][20]} BaP is assigned a TEF of 1.

The Toxic Equivalency (TEQ) for a mixture is calculated as follows:

$$\text{TEQ} = \sum (C_i \times \text{TEF}_i)$$

Where:

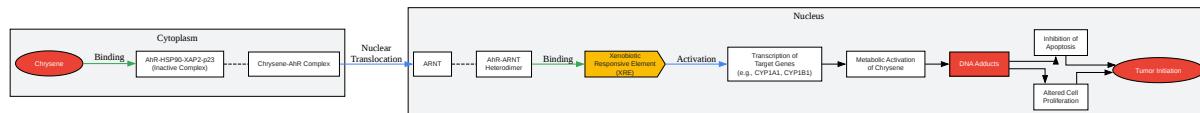
- C_i = Concentration of the individual PAH congener
- TEF_i = Toxic Equivalency Factor for that congener

The TEF for **Chrysene** varies slightly depending on the regulatory agency, but is generally in the range of 0.001 to 0.01.^[21] This indicates that **Chrysene** is considered to be 100 to 1000 times less potent than BaP.

Risk Calculation

The ELCR is calculated using the following general formula for ingestion:

$$ELCR = (C \times IR \times EF \times ED \times CSF \times CF) / (BW \times AT)$$

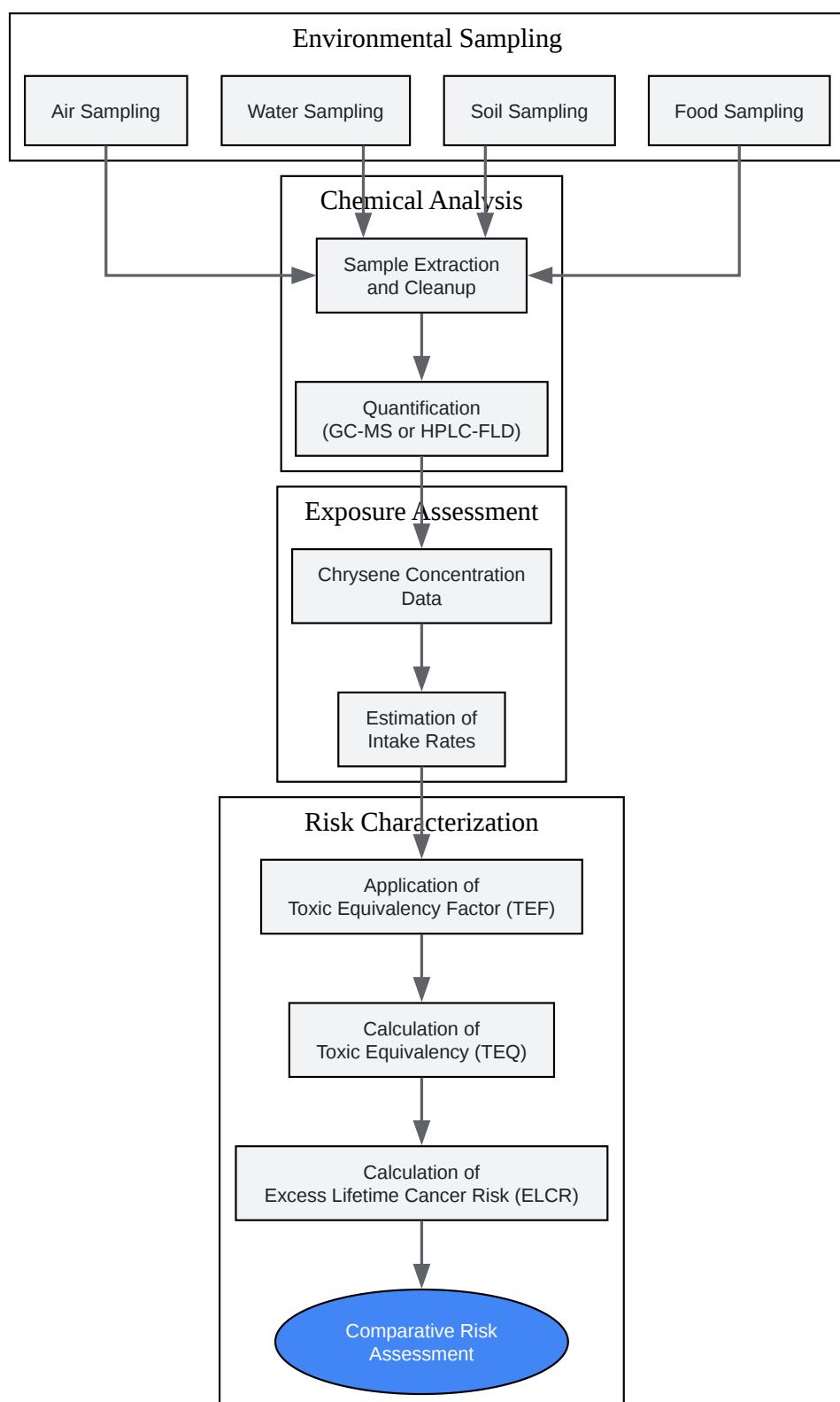

Where:

- C = Concentration of the contaminant in the medium (e.g., mg/kg in soil)
- IR = Intake Rate (e.g., mg/day of soil)
- EF = Exposure Frequency (days/year)
- ED = Exposure Duration (years)
- CSF = Cancer Slope Factor for the contaminant $(\text{mg/kg/day})^{-1}$
- CF = Conversion Factor
- BW = Body Weight (kg)
- AT = Averaging Time (days)

For PAH mixtures, the concentration (C) is replaced by the TEQ.

Mandatory Visualizations Signaling Pathway

Chrysene, like other PAHs, is known to exert its toxic and carcinogenic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[19][22]



[Click to download full resolution via product page](#)

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for **Chrysene**.

Experimental and Risk Assessment Workflow

The following diagram illustrates the logical workflow for a comparative risk assessment of **Chrysene** exposure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of polycyclic aromatic hydrocarbons (PAHs) in processed cereals: A meta-analysis study, systematic review, and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. scielo.br [scielo.br]
- 8. DSpace [scholarworks.umass.edu]
- 9. mdpi.com [mdpi.com]
- 10. Polycyclic Aromatic Hydrocarbon (PAH) Contents of Four Species of Smoked Fish from Different Sites in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digicomst.ie [digicomst.ie]
- 12. ijcmas.com [ijcmas.com]
- 13. Chemicals in Meat Cooked at High Temperatures and Cancer Risk - NCI [cancer.gov]
- 14. Polycyclic Aromatic Hydrocarbons in Cereals, Vegetables and Traditionally Smoked Foods | National Agricultural Library [nal.usda.gov]
- 15. Factors affecting the polycyclic aromatic hydrocarbon content of cereals, fats and other food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 17. Polycyclic aromatic hydrocarbons (PAHs) in leafy vegetables consumed in southern Nigeria: concentration, risk assessment and source apportionment - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [Table, RELEVANCE TO PUBLIC HEALTH]. - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative risk assessment of Chrysene exposure from different environmental sources.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769849#a-comparative-risk-assessment-of-chrysene-exposure-from-different-environmental-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com